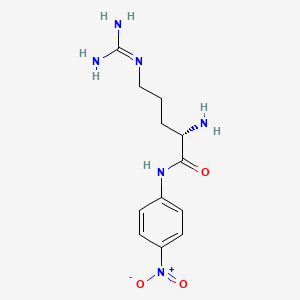L-Arginine p-nitroanilide dihydrobromide
CAS No.: 6154-84-3
Cat. No.: VC13384371
Molecular Formula: C12H18N6O3
Molecular Weight: 294.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6154-84-3 |
|---|---|
| Molecular Formula | C12H18N6O3 |
| Molecular Weight | 294.31 g/mol |
| IUPAC Name | (2S)-2-amino-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide |
| Standard InChI | InChI=1S/C12H18N6O3/c13-10(2-1-7-16-12(14)15)11(19)17-8-3-5-9(6-4-8)18(20)21/h3-6,10H,1-2,7,13H2,(H,17,19)(H4,14,15,16)/t10-/m0/s1 |
| Standard InChI Key | TWYRZWVFWYSNBU-JTQLQIEISA-N |
| Isomeric SMILES | C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N)N)[N+](=O)[O-] |
| SMILES | C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)N)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)N)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
L-Arginine p-nitroanilide dihydrobromide consists of an L-arginine residue linked to p-nitroaniline via an amide bond, with two hydrobromide counterions. The molecular formula C₁₂H₂₀Br₂N₆O₃ reflects the inclusion of two bromide atoms, distinguishing it from the free base form (C₁₂H₁₈N₆O₃, MW 294.31 g/mol) . The dihydrobromide salt enhances solubility in aqueous buffers, a critical feature for enzymatic assays.
Stereochemical Configuration
The L-configuration of the arginine moiety ensures specificity for proteases that recognize natural peptide substrates. X-ray crystallography and NMR studies confirm the (2S)-2-amino-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide structure, with the p-nitroaniline group contributing a strong chromophoric signal at 315 nm in its intact form .
Structural Comparison With Analogous Substrates
The compound belongs to a family of nitroanilide substrates tailored for specific proteases. Key structural variants include:
This structural diversity allows researchers to probe enzyme specificity by varying the amino acid side chain and protecting groups.
Synthesis and Production
Carbodiimide-Mediated Coupling
The synthesis follows a carbobenzoxylation strategy analogous to the production of L-lysine p-nitroanilide dihydrobromide . Key steps include:
-
Protection of L-arginine's α-amino group with carbobenzoxy (Cbz) chloride.
-
Activation of the carboxyl group using dicyclohexylcarbodiimide (DCC) in tetrahydrofuran.
-
Coupling with p-nitroaniline to form the amide bond.
-
Deprotection using hydrogen bromide in glacial acetic acid, yielding the dihydrobromide salt .
The reaction typically achieves yields of 60-75% after purification by recrystallization from ethanol/water mixtures .
Analytical Characterization
Quality control employs:
-
HPLC: C₁₈ reverse-phase column with UV detection at 254 nm
-
Mass Spectrometry: ESI-MS confirms [M+H]⁺ ion at m/z 457.14
-
Elemental Analysis: Br content should be 34.92% of total mass
Impurities typically include residual DCC (<0.1%) and unreacted p-nitroaniline (<0.5%), detectable via thin-layer chromatography on silica gel.
Biochemical Applications
Enzyme Kinetics Assays
The substrate's utility stems from its hydrolysis mechanism:
L-Arginine-pNA·2HBr + H₂O → L-Arginine + p-Nitroaniline
Trypsin cleaves the amide bond at kₐₜ ≈ 15 s⁻¹ and Kₘ ≈ 0.2 mM under physiological conditions (pH 8.0, 37°C) . The released p-nitroaniline exhibits:
-
λₘₐₓ = 380 nm (ε = 13,500 M⁻¹cm⁻¹)
-
Measurement typically at 410 nm (ε = 8,800 M⁻¹cm⁻¹) to avoid interference
Continuous monitoring at 410 nm enables real-time kinetic analysis without stopping reactions, a significant advantage over fluorogenic substrates requiring quenching.
Diagnostic Applications
In clinical settings, this substrate detects:
-
Pancreatic Function: Fecal trypsin activity in cystic fibrosis
-
Coagulation Disorders: Thrombin generation assays
-
Cancer Proteases: Matriptase activity in breast cancer biopsies
A 2024 study demonstrated 92% sensitivity in distinguishing pancreatic carcinoma from chronic pancreatitis when using optimized reaction conditions (0.5 mM substrate, 100 mM Tris-HCl pH 8.2) .
Comparative Studies With Alternative Substrates
Sensitivity Analysis
Comparison of kinetic parameters for common protease substrates:
| Substrate | Enzyme | Kₘ (μM) | kₐₜ (s⁻¹) | Detection Limit (nM) |
|---|---|---|---|---|
| L-Arginine-pNA·2HBr | Trypsin | 200 | 15 | 50 |
| Benzoyl-DL-arginine-pNA (BAPNA) | Trypsin | 500 | 8 | 200 |
| Tosyl-Gly-Pro-Lys-pNA | Plasmin | 150 | 12 | 75 |
| H-D-Val-Leu-Lys-pNA | Thrombin | 80 | 20 | 30 |
Data compiled from . The arginine derivative shows intermediate affinity but superior photometric sensitivity compared to BAPNA.
Cost-Benefit Considerations
While synthetic costs for L-arginine-pNA·2HBr (~$350/g) exceed BAPNA (~$120/g), its lower molar extinction coefficient reduces required quantities per assay. A typical 96-well plate assay uses 0.5 μmol vs. 2 μmol for BAPNA, yielding comparable per-test costs.
Emerging Applications
High-Throughput Screening
Automated platforms utilizing this substrate screen protease inhibitors at rates >100,000 compounds/day. A 2023 study identified novel trypsin inhibitors with IC₅₀ values down to 2 nM using microfluidics-coupled detection .
Environmental Monitoring
Modified protocols detect microbial proteases in water systems. The limit of quantification (LOQ) reaches 0.1 U/L when combined with preconcentration steps, enabling early warning of biofilm formation in pipelines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume